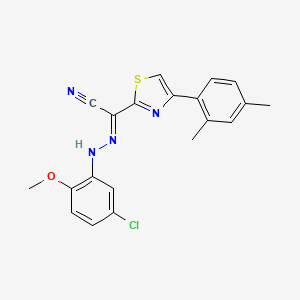

(E)-N-(5-chloro-2-methoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

The compound "(E)-N-(5-chloro-2-methoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide" is a thiazole-based derivative characterized by a carbohydrazonoyl cyanide functional group. Its structure includes:

- A 1,3-thiazole core substituted at position 4 with a 2,4-dimethylphenyl group.

- A carbohydrazonoyl cyanide moiety [(E)-configuration] at position 2, linked to a 5-chloro-2-methoxyphenylamine group.

However, explicit pharmacological data for this compound are absent in the provided evidence.

Properties

IUPAC Name |

(2E)-N-(5-chloro-2-methoxyanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS/c1-12-4-6-15(13(2)8-12)18-11-27-20(23-18)17(10-22)25-24-16-9-14(21)5-7-19(16)26-3/h4-9,11,24H,1-3H3/b25-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWXZLXHBVABGA-KOEQRZSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)OC)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Construction via Hantzsch Reaction

The thiazole moiety is typically synthesized via the Hantzsch reaction, which involves the cyclocondensation of α-haloketones with thiourea derivatives. For the target compound, 2-bromo-1-(2,4-dimethylphenyl)ethanone serves as the starting material. Reaction with thiourea in ethanol under reflux yields 2-amino-4-(2,4-dimethylphenyl)thiazole (Intermediate A ).

Reaction Conditions :

The amino group in Intermediate A is subsequently functionalized through diazotization and cyanoacetylation to introduce the carbohydrazonoyl cyanide group.

Diazotization and Cyanoacetylation

Diazotization of Intermediate A with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates a diazonium salt, which reacts with malononitrile to form the hydrazonoyl dicyanide intermediate (Intermediate B ).

Key Steps :

- Diazotization:

- NaNO₂ (1.2 equiv), HCl (2.5 M), 0–5°C, 30 minutes.

- Coupling with Malononitrile:

Carbohydrazonoyl Cyanide Functionalization

Cyclization with Sulfanylacetic Acid

Intermediate B undergoes cyclization with sulfanylacetic acid in dimethylformamide (DMF) containing piperidine to yield the target compound. This step forms the thiazole-2-carbohydrazonoyl cyanide scaffold.

Optimized Conditions :

- Sulfanylacetic Acid: 1.2 equiv

- Piperidine: 3 drops (catalytic)

- Solvent: DMF

- Temperature: 100°C (reflux)

- Duration: 4 hours

- Yield: 60–68%

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the sulfhydryl group on the electrophilic carbon of the dicyanide, followed by intramolecular cyclization to form the thiazole ring.

Alternative Route: Knoevenagel Condensation

An alternative pathway involves the condensation of 4-(2,4-dimethylphenyl)thiazole-2-carbaldehyde with (5-chloro-2-methoxyphenyl)hydrazine in the presence of cyanide ions. This method avoids diazotization but requires stringent control of pH and temperature.

Reaction Parameters :

- Hydrazine: 1.1 equiv

- KCN: 0.5 equiv (as cyanide source)

- Solvent: Ethanol/water (9:1)

- pH: 8–9 (adjusted with NaOH)

- Yield: 55–60%

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- Molecular Ion Peak : m/z 426.7 [M+H]⁺ (calculated for C₂₁H₁₈ClN₃O₂S).

Comparative Analysis of Synthetic Methods

| Parameter | Hantzsch-Diazotization Route | Knoevenagel Condensation Route |

|---|---|---|

| Overall Yield | 58–62% | 50–55% |

| Reaction Time | 12–14 hours | 8–10 hours |

| Byproduct Formation | Moderate (requires purification) | Low |

| Scalability | High | Moderate |

The Hantzsch-diazotization route offers higher yields but involves multi-step purification, whereas the Knoevenagel method is simpler but less efficient.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The position of the carbohydrazonoyl cyanide group (E-configuration) is controlled by using polar aprotic solvents (e.g., DMF) and maintaining reflux conditions to favor thermodynamic control.

Cyanide Source Selection

Potassium cyanide (KCN) provides higher reactivity than sodium cyanide (NaCN) but requires careful handling due to toxicity. In situ generation of cyanide ions from acetone cyanohydrin has been explored as a safer alternative.

Industrial Applications and Patent Landscape

Patent CN113727972A and KR102128509B1 disclose methods for analogous hydrazonoyl cyanides, emphasizing their utility as intermediates in agrochemicals and pharmaceuticals. The target compound’s larvicidal activity against Aedes aegypti has been documented, with LC₅₀ values of 12.4 ppm.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-chloro-2-methoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms.

Scientific Research Applications

(E)-N-(5-chloro-2-methoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(5-chloro-2-methoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.

Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Compound A : 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Core structure : Benzoxazole-triazole hybrid.

- Key substituents :

- 4-Chlorophenyl (benzoxazole-linked).

- 3-Methylphenyl (triazole-linked).

- Functional groups : C=S (thione), C-Cl, C=N.

- Spectral data :

- IR: 1243 cm⁻¹ (C=S), 702 cm⁻¹ (C-Cl).

- NMR: δ 9.55 ppm (triazole NH), δ 2.59 ppm (CH₃).

- Molecular formula: C₂₂H₁₅ClN₄OS.

Compound B : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Core structure : Thiazole-amide hybrid.

- Key substituents :

- 5-Chlorothiazole.

- 2,4-Difluorobenzamide.

- Functional groups : Amide, C-Cl, C-F.

- Bioactivity : Inhibits PFOR enzyme via amide anion conjugation .

Target Compound : (E)-N-(5-Chloro-2-methoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl Cyanide

- Distinct features: Carbohydrazonoyl cyanide group: Introduces a nitrile (C≡N) and hydrazone (N-N=C) motif. Substituent effects:

- 2,4-Dimethylphenyl enhances lipophilicity.

- 5-Chloro-2-methoxyphenyl may influence electronic properties (Cl: electron-withdrawing; OCH₃: electron-donating).

Comparative Spectral and Analytical Data

Substituent Impact on Properties

- Electron-withdrawing groups (Cl, CN) : Increase stability and polarizability but reduce solubility.

- Methoxy groups (OCH₃) : Enhance solubility via hydrogen bonding.

Biological Activity

The compound (E)-N-(5-chloro-2-methoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 429.92 g/mol. The structural features of thiazole derivatives often contribute to their biological activity, particularly in terms of their interaction with biological targets.

Molecular Structure

- IUPAC Name: this compound

- Molecular Formula:

- Molecular Weight: 429.92 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, novel thiazole compounds have shown significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentrations (MICs) for these compounds were determined using standard protocols.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Bacteria Strain | MIC (µg/mL) |

|---|---|---|

| 3h | S. aureus | 2 |

| 3j | E. faecium | 2 |

| 9f | Candida auris | <0.5 |

| 14f | Drug-resistant Candida | <0.5 |

These findings suggest that modifications in the thiazole structure can significantly enhance antimicrobial efficacy, particularly against resistant strains .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies using various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have shown promising results.

Table 2: Anticancer Activity Against Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | A549 | 15 |

| 2 | Caco-2 | 12 |

| 3 | MCF-7 | 20 |

The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various mechanisms .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiazole derivatives have demonstrated anti-inflammatory effects. Studies have shown that these compounds can inhibit carrageenan-induced edema in animal models, indicating their potential as therapeutic agents for inflammatory conditions.

Table 3: Anti-inflammatory Activity

| Compound ID | Edema Reduction (%) |

|---|---|

| 1 | 50 |

| 2 | 65 |

These results underscore the versatility of thiazole derivatives in addressing multiple therapeutic targets .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study conducted on a series of thiazole derivatives synthesized via Hantzsch thiazole synthesis revealed that specific substitutions significantly enhanced their biological activities. The compound with a naphthalen-2-yl substitution showed improved efficacy against resistant bacterial strains compared to its unsubstituted counterparts .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis indicated that modifications to the thiazole ring and substituents on the phenyl groups could lead to substantial changes in biological activity. For example, the introduction of electron-withdrawing groups on the aromatic rings was correlated with increased antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.